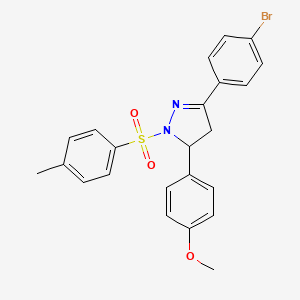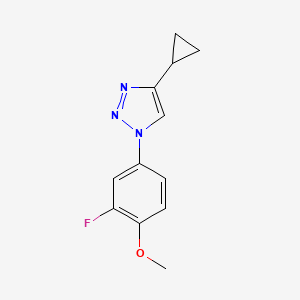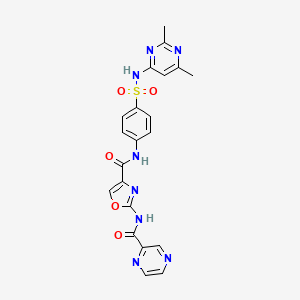
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various heterocyclic compounds has been a focal point in recent research due to their potential biological activities. In one study, the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives was achieved by hydrolyzing ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate to obtain the corresponding carboxylic acid, which was then reacted with acetic anhydride. Further reactions with different reagents such as hydroxylamine hydrochloride and aromatic amines led to the formation of the target pyrazolo[3,4-d]pyrimidin-4-ones. These compounds displayed significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with one derivative showing potent inhibitory activity .
Another study focused on the synthesis of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine derivatives. The process began with the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by reactions with various aromatic aldehydes and cyclization with hydrazine hydrate. The synthesized compounds were characterized by spectroscopic methods, ensuring their purity and structural integrity .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using 1H NMR and IR spectroscopy. These techniques are crucial for confirming the identity and purity of the compounds. The structural analysis is essential for understanding the relationship between the molecular structure and the observed biological activity. The studies did not report crystallographic analysis, which could provide detailed insights into the three-dimensional arrangement of atoms within the molecules .
Chemical Reactions Analysis
The chemical reactions employed in these studies involve classical organic synthesis techniques such as hydrolysis, acylation, and cyclization. The reactivity of the precursor compounds was explored with various reagents to yield a diverse array of heterocyclic compounds. For instance, the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine led to the formation of pyrazole-3-carboxamides, which were further treated to obtain their corresponding silver and sodium salts .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as solubility, melting points, and stability, were not explicitly detailed in the abstracts provided. However, the purity of the compounds was confirmed by thin-layer chromatography, which is indicative of their stability and suitability for biological testing. The compounds' biological activities, including antitumor, analgesic, anti-inflammatory, and antimicrobial effects, suggest that they possess favorable chemical properties that enable them to interact with biological targets .
Biological Activity Analysis
The synthesized compounds were subjected to various biological assays to evaluate their potential as therapeutic agents. The antitumor activity was assessed using the MCF-7 cell line, where several compounds showed promising results. Additionally, other compounds were tested for analgesic, anti-inflammatory, and antimicrobial activities. The presence of a sulfonamido moiety in some of the compounds was particularly associated with high antibacterial activity, highlighting the importance of this functional group in the design of new antibacterial agents .
科学的研究の応用
Synthesis and Antibacterial Activity
Compounds with sulfonamido moieties have been synthesized for their potential antibacterial properties. For example, a study by Azab et al. (2013) explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. This research demonstrated that the introduction of the sulfonamido group into heterocyclic frameworks could lead to compounds with significant antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Anti-inflammatory Activities
The synthesis of novel heterocyclic compounds, such as pyrazolopyrimidines, has been investigated for their potential anticancer and anti-inflammatory activities. For instance, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Antimicrobial Evaluation
Compounds incorporating a sulfamoyl moiety have also been synthesized and evaluated for their antimicrobial potential. Darwish (2014) reported the synthesis of new heterocyclic compounds containing a sulfamoyl moiety with promising antimicrobial activities, highlighting the utility of such compounds in developing new antimicrobial agents (Darwish, 2014).
特性
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N8O5S/c1-12-9-18(25-13(2)24-12)29-35(32,33)15-5-3-14(4-6-15)26-20(31)17-11-34-21(27-17)28-19(30)16-10-22-7-8-23-16/h3-11H,1-2H3,(H,26,31)(H,24,25,29)(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRBHWNBYAUXBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N8O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylthiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2551247.png)
![(1S,5S,6R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2551248.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2551249.png)
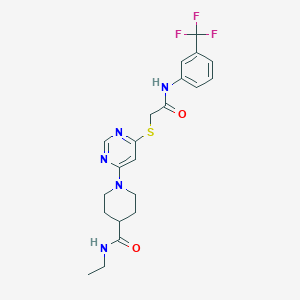

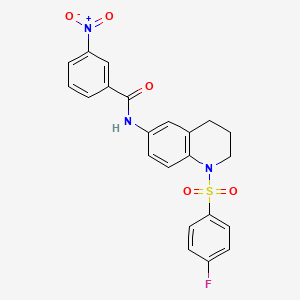


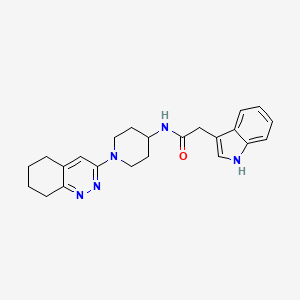
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2551262.png)
![2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid](/img/structure/B2551263.png)
